Cladribine

Cytotoxicity Leukemia Nucleoside Transport

Select Cladribine for its unmatched 84% complete response rate in hairy cell leukemia models—outperforming pentostatin (64%). Its 30-fold greater potency than fludarabine in hENT1-expressing CEM leukemia cells ensures high signal-to-noise in nucleoside transporter studies. The unique 100% subcutaneous bioavailability eliminates complex IV pharmacokinetic modeling, simplifying preclinical protocol design. Most sensitive dCK activation probe (8-fold kcat increase with S74E mutant). Choose Cladribine as the gold-standard purine analog reference compound for HCL research and lymphocyte biology investigations.

Molecular Formula C10H12ClN5O3
Molecular Weight 285.69 g/mol
CAS No. 4291-63-8
Cat. No. B1669150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladribine
CAS4291-63-8
SynonymsCladribina. US brand name: Leustatin. Foreign brand names: Leustat;  Leustatine. Abbreviations: 2CDA;  2CdA. Code name: RWJ26251. Chemical structure names: * 2chloro2deoxyadenosine;  * 2chlorodeoxyadenosine.
Molecular FormulaC10H12ClN5O3
Molecular Weight285.69 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O
InChIInChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1
InChIKeyPTOAARAWEBMLNO-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.35e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cladribine (CAS 4291-63-8): A Purine Nucleoside Analog for Research and Therapeutic Applications


Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a synthetic purine nucleoside analog that functions as an antimetabolite with both antineoplastic and immunosuppressive properties. It is distinguished from endogenous deoxyadenosine by the substitution of a hydrogen atom with a chlorine at the 2-position of the purine ring, which confers resistance to degradation by adenosine deaminase [1]. This structural modification is critical for its biological activity and prolonged cytotoxic effects, particularly against lymphocytes and monocytes [2]. Cladribine acts as a prodrug, requiring intracellular phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form (CdATP), which then disrupts DNA synthesis and repair, leading to cell death [3]. It is utilized in the treatment of hairy cell leukemia, B-cell chronic lymphocytic leukemia, and relapsing forms of multiple sclerosis, and is a key tool in research focused on purine metabolism, DNA damage response, and lymphocyte biology [4].

Why Cladribine's Distinct Pharmacology and Clinical Profile Preclude Simple Interchange with Other Purine Analogs


Despite belonging to the same class of purine nucleoside analogs, cladribine, fludarabine, clofarabine, and pentostatin exhibit critical differences in their pharmacology, metabolism, and clinical indications that make them non-interchangeable. These differences arise from variations in their chemical structures, which directly impact their transport into cells, activation by deoxycytidine kinase (dCK), resistance to deamination, and ultimately their potency, toxicity profiles, and therapeutic windows [1]. For instance, cladribine's resistance to adenosine deaminase allows it to be selectively toxic to lymphocytes, a property that underpins its unique role in multiple sclerosis therapy, while its complete subcutaneous bioavailability offers a distinct advantage in certain clinical settings [2]. The following quantitative evidence demonstrates specific, measurable areas where cladribine's performance diverges from its closest analogs, highlighting why scientific and procurement decisions must be compound-specific rather than class-based [3].

Cladribine (CAS 4291-63-8): Quantitative Differentiation in Potency, Pharmacology, and Selectivity Against Key Comparators


Superior Cytotoxic Potency Against Leukemia Cells Compared to Fludarabine in Nucleoside Transporter-Competent Models

In a comparative in vitro study using CEM leukemia cells, which express the human equilibrative nucleoside transporter 1 (hENT1), cladribine demonstrated significantly greater cytotoxic potency than fludarabine [1].

Cytotoxicity Leukemia Nucleoside Transport

Superior Complete Response Rate in Hairy Cell Leukemia Compared to Pentostatin

Cladribine is recognized as the most active purine analog for the treatment of hairy cell leukemia (HCL), with clinical data showing a substantially higher complete response (CR) rate than the alternative agent pentostatin [1].

Hairy Cell Leukemia Clinical Efficacy Complete Response

Greater Relative Activation by dCK Compared to Clofarabine and Fludarabine Under Conditions of Enhanced Enzyme Activity

The activation of cladribine, clofarabine, and fludarabine all depend on phosphorylation by deoxycytidine kinase (dCK). A study using a recombinant dCK with an S74E mutation, which mimics activating phosphorylation, showed that cladribine's catalytic rate constant (kcat) was increased to a much greater extent than that of its comparators [1].

Deoxycytidine Kinase Phosphorylation Prodrug Activation

Unique High Subcutaneous Bioavailability Unmatched by Fludarabine or Pentostatin

Cladribine exhibits complete (100%) bioavailability when administered subcutaneously, a pharmacokinetic property that distinguishes it from other purine analogs and offers a significant practical advantage in both research and clinical settings [1]. This contrasts sharply with its own oral bioavailability and with the limited data for subcutaneous administration of other analogs.

Pharmacokinetics Bioavailability Subcutaneous Administration

Prolonged Genotoxic and Cytotoxic Activity Profile Distinct from Fludarabine

A study comparing the genotoxic and cytotoxic dynamics of purine analogs found that cladribine and clofarabine exhibited prolonged activity profiles, whereas fludarabine showed a low genotoxic response [1]. This indicates a fundamental difference in the pharmacodynamic behavior of these agents, which may translate to distinct biological effects.

Genotoxicity Cytotoxicity Pharmacodynamics

High and Incomplete Cross-Resistance with Cytarabine in AML, Supporting Use in Refractory Settings

In vitro studies on leukemic cells from patients with acute myeloid leukemia (AML) demonstrated that cladribine retains activity in a substantial proportion of samples that are highly resistant to cytarabine (Ara-C) [1]. This indicates a clinically relevant lack of complete cross-resistance between these two important antimetabolites.

Drug Resistance Acute Myeloid Leukemia Cytarabine

Optimized Research and Procurement Applications for Cladribine (CAS 4291-63-8) Based on Comparative Evidence


In Vitro Studies of Purine Nucleoside Cytotoxicity in Transporter-Competent Leukemia Models

Given its 30-fold greater potency than fludarabine in hENT1-expressing CEM leukemia cells [1], cladribine is the preferred compound for investigating the role of nucleoside transporters in drug sensitivity and resistance. Its high potency in this context allows for clear differentiation of transporter-mediated effects and minimizes confounding factors related to drug concentration. Procurement should prioritize cladribine for these assays to maximize signal-to-noise and to ensure results are comparable with a large body of literature using this model system.

Preclinical and Clinical Research in Hairy Cell Leukemia (HCL)

Cladribine's superior complete response rate of 84% in HCL, compared to 64% for pentostatin [1], makes it the gold-standard purine analog for any investigation into HCL biology or therapy. Research protocols, whether evaluating novel combination therapies or exploring mechanisms of relapse, should use cladribine as the reference compound. This ensures that findings are benchmarked against the most clinically effective single agent in its class, facilitating translation and interpretation.

Investigations of dCK-Mediated Prodrug Activation

The distinct kinetic response of cladribine to dCK activation (up to an 8-fold increase in kcat with the S74E mutant) compared to clofarabine and fludarabine [1] positions it as a sensitive and specific tool for probing the regulation of dCK activity. Studies aimed at understanding the post-translational control of nucleoside analog activation or screening for agents that modulate dCK function will benefit from the inclusion of cladribine, as its activation is most dramatically enhanced by the S74E mutation, providing a robust dynamic range for the assay.

Development of Subcutaneous and Patient-Centric Administration Protocols

The unique, complete (100%) subcutaneous bioavailability of cladribine [1] makes it the prime candidate for developing and optimizing subcutaneous delivery systems for antimetabolites. Researchers focused on improving patient convenience, enabling self-administration, or reducing healthcare costs associated with intravenous infusions should select cladribine for their studies. Its predictable and complete absorption via this route eliminates the need for complex pharmacokinetic modeling that would be required for other purine analogs, simplifying protocol design and ensuring reliable drug exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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